![molecular formula C11H10N4S B13520763 [2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine CAS No. 1551794-41-2](/img/structure/B13520763.png)
[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine
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Overview
Description
[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine: is a heterocyclic compound that contains both thiazole and benzodiazole rings. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine typically involves the formation of the thiazole ring followed by its fusion with the benzodiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzimidazole with α-haloketones can yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure consistent product quality. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
- 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride
- 1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride
Uniqueness
[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine: stands out due to its dual ring structure, which imparts unique chemical and biological properties. The combination of thiazole and benzodiazole rings enhances its reactivity and potential for diverse applications compared to similar compounds that contain only one of these rings .
Biological Activity
[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine is a heterocyclic compound notable for its dual thiazole and benzodiazole ring structures. These features contribute to its diverse biological activities, making it a significant candidate in medicinal chemistry and drug development. This article reviews the compound's biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
Property | Details |
---|---|
CAS Number | 1551794-41-2 |
Molecular Formula | C11H10N4S |
Molecular Weight | 230.29 g/mol |
IUPAC Name | [2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]methanamine |
InChI Key | DHMLVZCLYNRNAX-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Thiazole Ring : This is often achieved through cyclization reactions involving thiourea and appropriate carbonyl compounds.
- Fusion with Benzodiazole : The thiazole is then fused with a benzodiazole derivative under acidic or basic conditions.
- Optimized Industrial Processes : For large-scale production, multi-step synthesis processes are employed to ensure high yield and purity.
Antimicrobial Properties
Research indicates that compounds containing thiazole and benzodiazole structures exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound shows efficacy against various bacterial strains, including those resistant to conventional antibiotics .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. It has been shown to inhibit cell proliferation in cancer cell lines by modulating key signaling pathways involved in tumor growth. For instance, the compound may interfere with the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation .
The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors within biological systems. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes that facilitate disease progression.
- Receptor Modulation : It can alter receptor activity, impacting various biochemical pathways critical for cellular function.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several thiazole and benzodiazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Efficacy
In a xenograft model of human breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to controls. The study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways .
Properties
CAS No. |
1551794-41-2 |
---|---|
Molecular Formula |
C11H10N4S |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]methanamine |
InChI |
InChI=1S/C11H10N4S/c12-4-7-1-2-8-9(3-7)15-11(14-8)10-5-16-6-13-10/h1-3,5-6H,4,12H2,(H,14,15) |
InChI Key |
DHMLVZCLYNRNAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN)NC(=N2)C3=CSC=N3 |
Origin of Product |
United States |
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